molecular formula C10H9NS B13326856 Quinolin-4-ylmethanethiol

Quinolin-4-ylmethanethiol

Cat. No.: B13326856
M. Wt: 175.25 g/mol
InChI Key: FNJVGAGJDHXGIB-UHFFFAOYSA-N
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Description

Quinolin-4-ylmethanethiol is a heterocyclic compound that features a quinoline ring system with a thiol group attached to the fourth carbon of the quinoline ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both the quinoline ring and the thiol group endows it with unique chemical properties that can be exploited for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-4-ylmethanethiol typically involves the functionalization of the quinoline ring. One common method is the reaction of 4-chloroquinoline with thiourea, followed by hydrolysis to yield the desired thiol compound. Another approach involves the use of 4-quinolinecarboxaldehyde, which undergoes a series of reactions including reduction and thiolation to produce this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Quinolin-4-ylmethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Thiolates or other nucleophiles can be used under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Quinolin-4-ylmethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinolin-4-ylmethanethiol and its derivatives often involves interaction with biological targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, while the thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Quinolin-4-ylmethanethiol can be compared with other similar compounds such as:

    Quinoline: Lacks the thiol group, making it less reactive in certain chemical reactions.

    4-Quinolone: Contains a carbonyl group instead of a thiol group, leading to different chemical and biological properties.

    Quinolin-4-ylmethanol: Has a hydroxyl group instead of a thiol group, affecting its reactivity and applications.

Uniqueness: The presence of the thiol group in this compound makes it particularly useful in reactions requiring nucleophilic substitution and in forming strong covalent bonds with biological targets. This unique combination of the quinoline ring and thiol group sets it apart from other similar compounds .

Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

quinolin-4-ylmethanethiol

InChI

InChI=1S/C10H9NS/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-6,12H,7H2

InChI Key

FNJVGAGJDHXGIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CS

Origin of Product

United States

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